molecular formula C18H23N4O5P B11481674 Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate

Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate

Cat. No.: B11481674
M. Wt: 406.4 g/mol
InChI Key: QRIHTVYKCGPMRX-UHFFFAOYSA-N
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Description

Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, imino, and epoxymethano groups

Preparation Methods

The synthesis of Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound containing vicinal cyano and carboxamide groups on a pyran ring. This process can be facilitated by intramolecular cyclization reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and imino groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of chemical bonds and interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H23N4O5P

Molecular Weight

406.4 g/mol

IUPAC Name

9-(diethoxyphosphorylmethyl)-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile

InChI

InChI=1S/C18H23N4O5P/c1-3-24-28(23,25-4-2)9-14-16(10-19,11-20)17(12-21)13-7-5-6-8-18(13,26-14)27-15(17)22/h13-14,22H,3-9H2,1-2H3

InChI Key

QRIHTVYKCGPMRX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1C(C2(C3CCCCC3(O1)OC2=N)C#N)(C#N)C#N)OCC

Origin of Product

United States

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